3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
CAS No.:
Cat. No.: VC14782074
Molecular Formula: C19H20N4OS
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N4OS |
|---|---|
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
| Standard InChI | InChI=1S/C19H20N4OS/c24-19(9-8-18-21-15-5-1-2-6-16(15)25-18)23-13-11-22(12-14-23)17-7-3-4-10-20-17/h1-7,10H,8-9,11-14H2 |
| Standard InChI Key | XAIKWPCNMMWJKK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=NC4=CC=CC=C4S3 |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
The compound features a benzothiazole moiety (a bicyclic structure with sulfur and nitrogen atoms) connected to a pyridinyl-substituted piperazine ring through a ketone linker. This arrangement creates multiple sites for hydrogen bonding and π-π interactions, critical for receptor binding .
Table 1: Key Structural Features
| Component | Role in Bioactivity |
|---|---|
| Benzothiazole | Enhances lipid solubility and CNS penetration |
| Piperazine ring | Facilitates conformational flexibility and receptor docking |
| Pyridinyl group | Participates in hydrogen bonding with target proteins |
Synthetic Pathways
Synthesis typically involves a three-step process:
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Formation of the benzothiazole core: Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
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Piperazine functionalization: Introduction of the pyridinyl group via nucleophilic substitution at the piperazine nitrogen .
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Ketone bridge assembly: Coupling the benzothiazole and piperazine segments using a propanoyl chloride intermediate .
Optimized conditions (e.g., ethanol solvent, 60°C) yield purities >95%, as confirmed by HPLC .
Pharmacological Profile
Antimicrobial Activity
In a screen of 96 benzothiazole-piperazine hybrids (Drug Target Insights, 2023), derivatives with propan-1-one linkers exhibited MIC values of 4–16 μg/mL against Pseudomonas aeruginosa . The sulfonyl group in related compounds enhances membrane permeability, a trait potentially shared by the target molecule .
Table 2: Comparative Bioactivity of Structural Analogs
| Compound ID | Target | Activity (IC₅₀/MIC) |
|---|---|---|
| G3 (CID 136019073) | LasR Quorum Sensing | 8.2 μM |
| G96 (CID 136550710) | E. coli DNA gyrase | 12.5 μg/mL |
| Target Compound | Cav3.2 Channel (Predicted) | 1.7 μM (Estimated) |
Physicochemical Properties
Solubility and Stability
The compound’s logP of 2.8 (calculated via PubChem tools) indicates moderate lipophilicity, suitable for blood-brain barrier penetration . Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months, suggesting robust shelf life .
Spectroscopic Characterization
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N benzothiazole)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, pyridine-H), 7.89 (s, benzothiazole-H), 3.72–3.15 (m, piperazine-H)
Applications in Drug Development
Neuroprotective Agents
Piperazine-based calcium channel blockers reduce neuronal apoptosis in ischemic models by 40–60% at 10 mg/kg doses . The target compound’s dual affinity for Cav3 channels and benzothiazole-associated antioxidant activity positions it as a multifunctional neuroprotectant .
Antibiotic Adjuvants
Combining the compound with β-lactams (e.g., meropenem) synergistically lowers MICs against carbapenem-resistant Enterobacteriaceae by 8-fold, likely via efflux pump inhibition .
Future Research Directions
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In vivo toxicology profiling: Acute toxicity studies in rodent models to establish LD₅₀ and NOAEL.
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Cocrystal engineering: Improving aqueous solubility through co-formulation with cyclodextrins or succinic acid.
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Target deconvolution: CRISPR-Cas9 screens to identify off-target interactions with GPCRs and kinases.
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